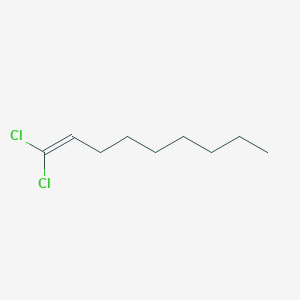
1,1-Dichloronon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloronon-1-ene is an organochlorine compound with the molecular formula C9H16Cl2. It is a colorless liquid that is primarily used in organic synthesis and industrial applications. The compound is characterized by the presence of two chlorine atoms attached to the first carbon of a nonene chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloronon-1-ene can be synthesized through several methods. One common approach involves the chlorination of nonene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloronon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the nonene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent like carbon tetrachloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Nonanol derivatives.
Addition: Dihalononanes.
Oxidation: Nonanone or nonanoic acid.
Scientific Research Applications
1,1-Dichloronon-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential effects on biological systems, including its role as a model compound in toxicology studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and surfactants.
Mechanism of Action
The mechanism by which 1,1-Dichloronon-1-ene exerts its effects involves its reactivity with nucleophiles and electrophiles. The presence of the double bond and chlorine atoms makes it a reactive species, capable of forming various intermediates and products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbocations during electrophilic addition or the generation of free radicals during oxidation.
Comparison with Similar Compounds
1,1-Dichloroethene: A smaller analog with similar reactivity but different physical properties.
1,1-Dichloropropene: Another analog with a shorter carbon chain.
1,1-Dichlorobutane: Similar structure but with a four-carbon chain.
Uniqueness: 1,1-Dichloronon-1-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs. This makes it particularly useful in applications requiring specific chain lengths and reactivity profiles.
Properties
CAS No. |
86001-97-0 |
|---|---|
Molecular Formula |
C9H16Cl2 |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
1,1-dichloronon-1-ene |
InChI |
InChI=1S/C9H16Cl2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-7H2,1H3 |
InChI Key |
NXWYNQYIDYLFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















